Ethyl 4-methoxy-2-methyl-3-oxobutanoate
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Overview
Description
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a characteristic ester-like odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-2-methyl-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the compound is produced by the esterification of 4-methoxy-2-methyl-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures, and the product is isolated by distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products
Oxidation: 4-methoxy-2-methyl-3-oxobutanoic acid.
Reduction: 4-methoxy-2-methyl-3-hydroxybutanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It is used in the synthesis of bioactive molecules that can be used as enzyme inhibitors or receptor agonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2-methyl-3-oxobutanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The compound can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Ethyl 4-methoxy-2-methyl-3-oxobutanoate is similar to other esters such as ethyl acetoacetate and ethyl 2-methylacetoacetate. its unique methoxy group at the 4-position imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-methylacetoacetate
- Methyl 4-methoxy-3-oxobutanoate
Properties
IUPAC Name |
ethyl 4-methoxy-2-methyl-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)6(2)7(9)5-11-3/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDUGHVGAOYKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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